6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Description
This compound belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. Its structure includes a 2-fluorobenzyl group at position 6 and a p-tolyl (4-methylphenyl) substituent at position 2 (Figure 1). Triazoloquinazolines are pharmacologically versatile, with reported activities in hypoglycemia, adenosine receptor antagonism, and antimicrobial action .
Properties
IUPAC Name |
6-[(2-fluorophenyl)methyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O/c1-15-10-12-16(13-11-15)21-25-22-18-7-3-5-9-20(18)27(23(29)28(22)26-21)14-17-6-2-4-8-19(17)24/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHPFHCTZLRGKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Quinazoline Ring Formation: The quinazoline ring can be constructed through condensation reactions involving anthranilic acid derivatives.
Substitution Reactions: Introduction of the 2-fluorobenzyl and p-tolyl groups can be achieved through nucleophilic substitution reactions using suitable halogenated precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the triazole or quinazoline rings, potentially leading to partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Halogenated precursors and strong bases (e.g., sodium hydride, NaH) are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-tolyl group may yield p-toluic acid, while reduction of the triazole ring could produce a dihydrotriazole derivative.
Scientific Research Applications
Medicinal Chemistry: Due to its structural features, this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects. Researchers may investigate its potential as a lead compound for drug development.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors, providing insights into its mechanism of action.
Chemical Biology: It can serve as a probe to study biological pathways and processes, helping to elucidate the role of specific molecular interactions.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, if the compound acts as an enzyme inhibitor, it may block the enzyme’s active site, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their biological activities are summarized in Table 1 .
Table 1. Comparative Analysis of Triazoloquinazoline Derivatives
Hypoglycemic Activity
The tetrazoloquinazolinone derivative () demonstrated superior hypoglycemic activity to metformin in glucocorticoid-induced insulin resistance models, reducing AUC (area under the curve) for glucose tolerance tests . While the target compound shares a quinazolinone core, its triazole ring (vs. tetrazole) and p-tolyl group may alter potency. Fluorine’s electron-withdrawing effects could enhance metabolic stability compared to non-fluorinated analogs .
Receptor Binding and Selectivity
- Adenosine A3 Antagonists: Compound 15 (2-furanyl, 9-chloro) exhibited high A3 receptor affinity (Ki = 8.1 nM) and >1000-fold selectivity over other adenosine subtypes . The furan group contributes to π-π stacking, whereas the target compound’s p-tolyl group may enhance hydrophobic binding.
- Benzodiazepine Receptor Antagonists : CGS 16228 (2-fluorophenyl, 9-chloro) showed 4 nM binding affinity, attributed to the fluorophenyl group’s electronegativity and planarity . The target compound’s 2-fluorobenzyl substituent may similarly optimize receptor interactions.
Antimicrobial Activity
Potassium 2-(furan-2-yl)triazoloquinazoline-5-thiolate (102c) demonstrated potent activity against methicillin-resistant S. aureus (MIC = 12.5 µg/mL) . The thiolate group is critical for disrupting bacterial membranes. In contrast, the target compound lacks a thiolate moiety but includes a fluorobenzyl group, which could confer distinct antibacterial mechanisms via membrane penetration or enzyme inhibition.
Structure-Activity Relationship (SAR) Insights
- Position 2 Substitutions: p-Tolyl (target): Enhances hydrophobicity for receptor binding. Furanyl (): Improves adenosine receptor selectivity via hydrogen bonding. Fluorophenyl (): Increases benzodiazepine receptor affinity through electronegativity.
- Position 6 Modifications :
- 2-Fluorobenzyl (target): Boosts lipophilicity and CNS penetration.
- Chlorine (): Enhances electron withdrawal, stabilizing receptor-ligand interactions.
Biological Activity
6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a synthetic compound belonging to the class of triazoloquinazolinones. Its unique structure, characterized by a triazole ring fused with a quinazolinone moiety and substituted with a 2-fluorobenzyl group and a p-tolyl group, has attracted significant interest due to its potential biological activities. The molecular formula is , and it has been synthesized through various multi-step processes aimed at exploring its bioactive properties.
Synthesis
The synthesis of this compound typically involves cyclization reactions, such as the [5+1] cyclocondensation between 2-(2-fluorobenzyl)phenylhydrazine and 2-chloro-N'-p-tolylquinazolin-4-imine. Characterization techniques including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized product .
Biological Activity
Research has indicated that this compound exhibits significant biological activities:
- Anticancer Activity : This compound has been evaluated for its cytotoxic effects against various human cancer cell lines. Studies have shown moderate to high anti-proliferative activity against:
- Hepatocellular carcinoma (HePG-2)
- Mammary gland breast cancer (MCF-7)
- Human prostate cancer (PC3)
- Colorectal carcinoma (HCT-116)
In particular, one study reported IC50 values of 17.35 µM for HCT-116 and 29.47 µM for HePG-2 . The mechanism of action appears to involve the inhibition of key enzymes related to cancer progression and inflammation.
Case Studies
Recent research has focused on the pharmacological evaluation of triazoloquinazoline derivatives:
- Study on Anticancer Efficacy : A series of compounds similar to this compound were synthesized and tested for their cytotoxic effects. The results indicated that these compounds can effectively induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of this compound with various biological targets. These studies suggest that it may interact with proteins involved in tumor growth and survival pathways, providing insights into its potential therapeutic applications .
Comparative Analysis
The following table summarizes key features and biological activities of related compounds:
| Compound Name | Structure | Key Features | Anticancer Activity (IC50) |
|---|---|---|---|
| 6-(4-chlorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one | Structure | Contains chlorine; different electronic properties | Moderate |
| 6-(4-methylbenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one | Structure | Features a methyl group; alters lipophilicity | Moderate |
| 6-(3-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one | Structure | Fluorine at meta position; unique activity profile | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
